A Comprehensive Technical Guide to Methyl (2S,3S)-3-phenyloxirane-2-carboxylate for Advanced Research
A Comprehensive Technical Guide to Methyl (2S,3S)-3-phenyloxirane-2-carboxylate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate, a chiral epoxide of significant interest in synthetic organic chemistry and pharmaceutical development. We will delve into its core properties, synthesis, safety protocols, and applications, offering field-proven insights for its effective use in a research and development setting.
Compound Identification and Profile
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral organic compound featuring a strained three-membered oxirane ring. This structural motif makes it a highly reactive and versatile synthetic intermediate.[1] Its specific stereochemistry, (2S,3S), is crucial for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for achieving desired biological activity.
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CAS Number : The Chemical Abstracts Service (CAS) registry number for Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is 40956-18-1 .[2][3][4]
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Synonyms : This compound is also known by several other names, including cis-Methylepoxycinnamate and (2S,3S)-(-)-3-Phenyloxiranecarboxylate methyl ester.[3][4]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The following table summarizes the key properties of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C10H10O3 | [2] |
| Molecular Weight | 178.18 g/mol | [5] |
| Density | 1.219 g/cm³ | [2] |
| Flash Point | 99.7°C | [2] |
| Topological Polar Surface Area | 38.8 Ų | [5] |
| Stereocenter Count | 2 | [5] |
Synthesis and Mechanistic Insight: The Power of Asymmetric Epoxidation
The synthesis of chiral epoxides like Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a cornerstone of modern organic synthesis. One of the most reliable methods for achieving high enantioselectivity is the Sharpless asymmetric epoxidation.[6] This method allows for the selective oxidation of an allylic double bond, with the stereochemistry of the resulting epoxide being predictable based on the chiral tartrate used in the catalytic system.[6]
The choice of this method is driven by its high degree of stereocontrol, which is essential for producing a single enantiomer, a critical requirement in drug development to avoid off-target effects and ensure therapeutic efficacy. The reaction proceeds via a titanium-tartrate catalyst that coordinates to the allylic alcohol of the precursor, directing the oxidant to one face of the double bond.
Caption: Asymmetric epoxidation workflow for the synthesis of the target epoxide.
Applications in Drug Development
Chiral epoxides are highly valued as versatile building blocks in the synthesis of complex, biologically active molecules.[7][8] The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.[1][9] This reactivity allows for the introduction of diverse functional groups with high regioselectivity and stereocontrol.
In drug development, Methyl (2S,3S)-3-phenyloxirane-2-carboxylate can serve as a precursor for the synthesis of chiral amino alcohols, which are common structural motifs in many pharmaceutical agents. For example, the epoxide can be opened with an amine nucleophile in an SN2 reaction to yield a specific amino alcohol diastereomer.[8] This strategy is often employed in the synthesis of antiviral and anticancer agents.[10] The carboxylic acid functional group, often present in drug candidates, plays a crucial role in biomolecular recognition at receptor sites through hydrogen bonding.[11]
Safety Data Sheet (SDS) Analysis
A thorough understanding of the hazards associated with a chemical is paramount for safe handling in a laboratory setting. The Safety Data Sheet (SDS) provides comprehensive information on the potential hazards and necessary precautions.
Key Safety Information for Methyl 3-phenyloxirane-2-carboxylate (General Isomer):
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Handling Precautions : Handle in a well-ventilated area.[12] Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[12][13] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[12] Use non-sparking tools to prevent fire from electrostatic discharge.[12]
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First Aid Measures :
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Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]
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Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
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Eye Contact : Rinse with pure water for at least 15 minutes and seek medical attention.[12]
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Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[12]
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-
Firefighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus.[12]
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Accidental Release : Avoid dust formation and breathing vapors.[12] Ensure adequate ventilation and remove all sources of ignition.[12] Prevent the chemical from entering drains and collect the spillage for disposal in suitable, closed containers.[12]
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
This protocol provides a general, step-by-step methodology for a common reaction involving chiral epoxides.
Objective: To synthesize a chiral amino alcohol via the ring-opening of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate with a primary amine.
Materials:
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Methyl (2S,3S)-3-phenyloxirane-2-carboxylate
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Primary amine (e.g., benzylamine)
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Anhydrous solvent (e.g., Tetrahydrofuran - THF)
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Inert gas (e.g., Nitrogen or Argon)
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Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
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Chromatography supplies for purification
Methodology:
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Reaction Setup : Under an inert atmosphere, dissolve Methyl (2S,3S)-3-phenyloxirane-2-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
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Nucleophile Addition : Slowly add the primary amine (1.1 equivalents) to the stirred solution at room temperature. The causality for the slight excess of the amine is to ensure the complete consumption of the limiting epoxide.
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Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
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Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired chiral amino alcohol.
Caption: Step-by-step workflow for the nucleophilic ring-opening of the epoxide.
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Computational Studies of Chiral Epoxide Radicals | The Journal of Organic Chemistry. [Link]
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methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146578 - PubChem. [Link]
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methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146624 - PubChem. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. [Link]
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Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]
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